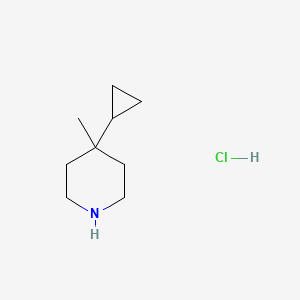

4-Cyclopropyl-4-methylpiperidine hydrochloride

Descripción general

Descripción

4-Cyclopropyl-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a piperidine derivative, characterized by the presence of a cyclopropyl and a methyl group attached to the piperidine ring.

Métodos De Preparación

The synthesis of 4-Cyclopropyl-4-methylpiperidine hydrochloride typically involves the reaction of cyclopropylmethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

4-Cyclopropyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

CMPH is primarily explored as a building block in drug development. Its unique structural features allow it to interact with various biological targets, making it valuable for synthesizing new therapeutic agents. Some notable applications include:

- Antidepressant Development : CMPH may influence serotonin receptors, potentially leading to new treatments for depression and anxiety disorders.

- Analgesics : Research indicates that compounds derived from CMPH could exhibit analgesic properties, offering alternatives to traditional pain management therapies.

Chemical Synthesis

In organic chemistry, CMPH serves as a versatile intermediate for synthesizing more complex molecules. Its nucleophilic properties are exploited in various reactions, including:

- Formation of Derivatives : CMPH can undergo reactions to form derivatives with enhanced biological activities or different pharmacological profiles.

- Building Block for Complex Molecules : It is utilized in synthesizing other piperidine derivatives that may have specific therapeutic effects.

Biological Studies

Research into the biological interactions of CMPH is crucial for understanding its pharmacodynamics. Key areas of investigation include:

- Mechanism of Action : Studies focus on how CMPH interacts with cellular receptors and enzymes, influencing physiological responses.

- Toxicology Studies : Assessments of the safety profile of CMPH derivatives are essential for evaluating their therapeutic potential .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Contains a methyl group at position one | Commonly used as a solvent and reagent |

| 4-Methylpiperidine | Methyl group at position four | Exhibits psychoactive effects; studied for antidepressant properties |

| N-Cyclopropyl-N-methylpiperidin-4-amine | Contains both cyclopropyl and methyl groups | Potentially acts on serotonin receptors |

This table illustrates how variations in substituents can significantly affect biological activities and applications. The unique combination of cyclopropyl and methyl groups in CMPH may confer distinct pharmacological properties compared to its analogs.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of CMPH derivatives found that certain modifications to the piperidine ring enhanced their efficacy in animal models of depression. These findings suggest that CMPH could be a valuable scaffold for developing novel antidepressants.

Case Study 2: Analgesic Properties

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act on certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

4-Cyclopropyl-4-methylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-Methylpiperidine: Lacks the cyclopropyl group, which may affect its chemical properties and applications.

Piperidine: The parent compound, which lacks both the cyclopropyl and methyl groups, making it less specialized for certain applications .

Actividad Biológica

- Molecular Formula : C₈H₁₅ClN

- Molecular Weight : Approximately 175.70 g/mol

- Structure : The presence of the cyclopropyl and methyl groups contributes to its reactivity and potential interactions with biological targets.

Currently, there is no comprehensive scientific literature detailing the specific mechanism of action for 4-cyclopropyl-4-methylpiperidine hydrochloride. However, its piperidine structure suggests possible nucleophilic properties, which could facilitate various biochemical reactions. The compound's reactivity may enable it to form derivatives with enhanced biological activity or altered pharmacological profiles.

Biological Activity

While direct studies on the biological activity of this compound are sparse, related compounds within the piperidine class have shown significant pharmacological effects in various contexts:

- Antitumor Activity : Some piperidine derivatives have been associated with improved binding affinities to proteins involved in tumor growth, such as BCL6, indicating potential applications in cancer therapy .

- Cytotoxicity : Research into structurally similar compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic efficacy .

- Metabolic Stability : Modifications in the chemical structure, such as those seen in related piperidine derivatives, can influence metabolic stability and solubility, which are crucial for drug development .

Table 1: Summary of Biological Activities Related to Piperidine Derivatives

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| CCT369260 | BCL6 Degradation | 10 | |

| Pyrotinib | HER2-dependent Cytotoxicity | 5.1 | |

| CCT373566 | Antitumor Activity | 3–13 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The ability to modify the piperidine ring can lead to derivatives that exhibit diverse biological activities. For instance, altering substituents on the piperidine ring has been shown to significantly impact pharmacokinetic properties and receptor interactions .

Propiedades

IUPAC Name |

4-cyclopropyl-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-9(8-2-3-8)4-6-10-7-5-9;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGITDOTGBPOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.